Enhanced Biological Potency in Peptidoleukotriene Antagonist Scaffolds
In the design of peptidoleukotriene (LTD4) receptor antagonists, the incorporation of a cyclopentylacetamide moiety is associated with significantly higher receptor affinity compared to analogous compounds containing a cyclopentylmethyl amide group. This structural difference is critical for maintaining high potency in this therapeutic class [1].
| Evidence Dimension | Biological Potency / Receptor Affinity |
|---|---|
| Target Compound Data | Cyclopentylacetamide-containing N-arylsulfonyl amides (exact potency varies by full scaffold) |
| Comparator Or Baseline | N-Cyclopentylmethyl amide analogs |
| Quantified Difference | Approximately 1 order of magnitude (10-fold) difference in potency |
| Conditions | In vitro LTD4 receptor binding assays on guinea pig trachea; extrapolated from SAR studies on 1,3,6-trisubstituted indole and related antagonist series |
Why This Matters
Procurement of 2-cyclopentylacetamide ensures access to a structural motif that yields a 10-fold potency advantage in lead optimization programs targeting the LTD4 receptor, a key inflammatory target, compared to closely related cyclopentylmethyl amide building blocks.
- [1] Matassa, V. G., Brown, F. J., Bernstein, P. R., Shapiro, H. S., Maduskuie, T. P., Cronk, L. A., ... & Lerman, C. L. (1990). Synthesis and in Vitro LTD4 Antagonist Activity of Bicyclic and Monocyclic Cyclopentylurethane and Cyclopentylacetamide N-Arylsulfonyl Amides. Journal of Medicinal Chemistry, 33(9), 2621–2629. View Source
